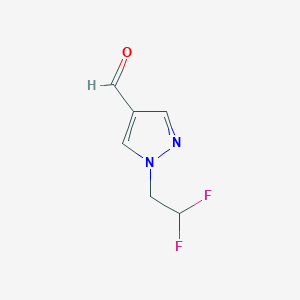

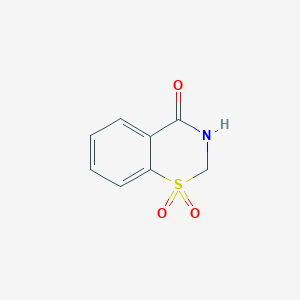

![molecular formula C22H18FN5O2 B2529023 1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 942008-89-1](/img/structure/B2529023.png)

1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

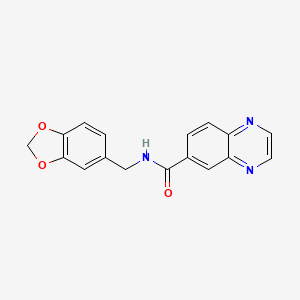

The compound "1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one" is a fluorinated phenyl derivative with a complex structure that includes a pyrazolopyridazinone core. This type of structure is significant in medicinal chemistry due to its potential biological activities. Fluorinated compounds, in general, have been widely studied for their pharmacological properties, including anti-inflammatory activity as seen in various N-phenyl-5-substituted aryl-3-p-(fluorophenyl) pyrazolins and pyrazoles .

Synthesis Analysis

The synthesis of related fluorinated phenyl compounds involves cyclization of corresponding styryl and dibromostyryl ketones . This process is typically characterized by elemental analysis and spectral data from UV, infrared, and nuclear magnetic resonance (NMR) spectroscopy. The synthesis of the specific compound would likely follow a similar pathway, involving the formation of the pyrazolopyridazinone core followed by the introduction of the fluorophenyl and indolinyl groups through appropriate intermediates and reaction conditions.

Molecular Structure Analysis

The molecular structure of fluorinated phenyl derivatives is crucial for their biological activity. The presence of a fluorine atom can significantly affect the molecule's electronic distribution, lipophilicity, and metabolic stability. The pyrazolopyridazinone core is a common feature in many cardio-active agents, indicating the importance of this moiety in medicinal chemistry . The specific molecular interactions and conformational dynamics of the compound would require further investigation through computational and crystallographic methods.

Chemical Reactions Analysis

Fluorinated phenyl compounds can undergo various chemical reactions, depending on their functional groups and the reaction conditions. The anti-inflammatory activity of these compounds is often tested through their ability to inhibit the denaturation of bovine serum albumin, which is a model for protein-protein interactions in inflammation . The specific chemical reactions and interactions of "1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one" with biological targets would be an area of interest for further research.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated phenyl compounds, such as solubility, melting point, and stability, are influenced by the presence of the fluorine atom and the overall molecular structure. These properties are essential for the pharmacokinetic profile of the compounds, including absorption, distribution, metabolism, and excretion (ADME). The anti-inflammatory activity of these compounds has been demonstrated in vivo, with a significant protection against carrageenin-induced edema in rat paw . The toxicity profile is also an important aspect, with the cited compounds showing low toxicity at certain doses .

Aplicaciones Científicas De Investigación

Anti-inflammatory Activity

Research has shown that compounds structurally related to 1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one, particularly those with fluorinated phenyl components, possess anti-inflammatory properties. For example, fluorinated phenyl styryl ketones and N-phenyl-5-substituted aryl-3-p-(fluorophenyl) pyrazolins and pyrazoles have been synthesized and demonstrated to exhibit significant anti-inflammatory activity, as evidenced by their ability to protect against carrageenin-induced edema in rat paw models. These findings suggest that the fluorophenyl component contributes to the anti-inflammatory activity of these compounds, potentially through mechanisms involving the inhibition of protein denaturation or other inflammatory pathways (Nargund, Hariprasad, & Reedy, 1992).

Antimicrobial Activity

The indolinyl component of 1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is noteworthy for its potential in contributing to antimicrobial properties. Indolyl-substituted compounds, such as those derived from 3-(indol-3-yl-methylene)-5-phenyl-2(3H)-furanone, have been used to construct various heterocyclic compounds, including pyridazin-3(4H)-ones, with demonstrated antimicrobial activities against a range of bacterial and fungal species. This suggests that the indolinyl moiety could play a significant role in the antimicrobial efficacy of related compounds, offering a promising avenue for the development of new antimicrobial agents with potential applications in combating infectious diseases (Abou-Elmagd, El-ziaty, & Abdalha, 2015).

Propiedades

IUPAC Name |

6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-(4-fluorophenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN5O2/c1-14-18-12-24-28(17-8-6-16(23)7-9-17)21(18)22(30)27(25-14)13-20(29)26-11-10-15-4-2-3-5-19(15)26/h2-9,12H,10-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSRDSQSOFQEZPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)N4CCC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

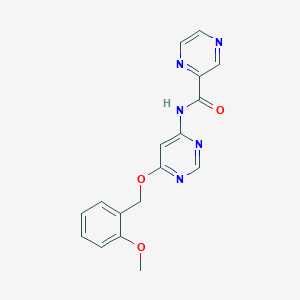

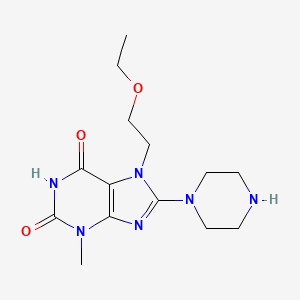

![[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methanamine hydrochloride](/img/structure/B2528954.png)

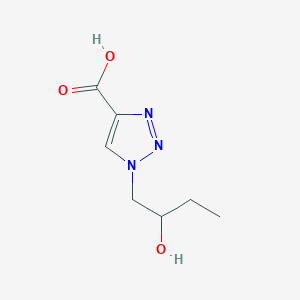

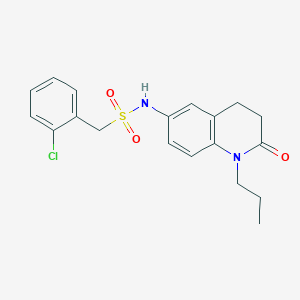

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,5S,11S,15E,20S)-20-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-amino-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-2-(4-aminobutyl)-5-[(2S)-butan-2-yl]-11,20-dimethyl-8-(2-methylpropyl)-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B2528955.png)

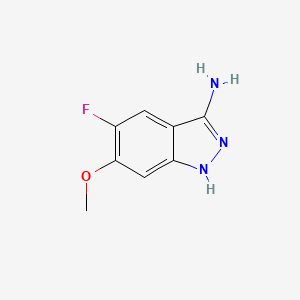

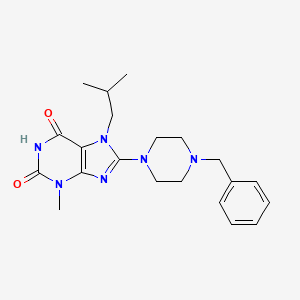

![[(1S,2R)-2-Piperazin-1-ylcyclohexyl]methanamine](/img/structure/B2528957.png)

![3-(2-Fluorophenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2528960.png)

![7-(3,4-dimethylphenyl)-N-(2-furylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2528963.png)